Griselimycin

Description

Properties

Molecular Formula |

C57H96N10O12 |

|---|---|

Molecular Weight |

1113.4 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C57H96N10O12/c1-30(2)22-39-52(73)63(17)47(34(9)10)56(77)65-21-19-20-41(65)54(75)62(16)42(24-32(5)6)49(70)58-27-45(69)79-37(13)48(51(72)60-40(23-31(3)4)53(74)66-28-35(11)25-43(66)50(71)59-39)64(18)55(76)44-26-36(12)29-67(44)57(78)46(33(7)8)61(15)38(14)68/h30-37,39-44,46-48H,19-29H2,1-18H3,(H,58,70)(H,59,71)(H,60,72)/t35-,36-,37?,39+,40+,41+,42+,43+,44+,46+,47+,48+/m1/s1 |

InChI Key |

JSNIAKPKPNJUEP-UHUGAYFASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N3CCC[C@H]3C(=O)N([C@H](C(=O)NCC(=O)OC([C@@H](C(=O)N[C@H](C(=O)N2C1)CC(C)C)N(C)C(=O)[C@@H]4C[C@H](CN4C(=O)[C@H](C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C |

Canonical SMILES |

CC1CC2C(=O)NC(C(=O)N(C(C(=O)N3CCCC3C(=O)N(C(C(=O)NCC(=O)OC(C(C(=O)NC(C(=O)N2C1)CC(C)C)N(C)C(=O)C4CC(CN4C(=O)C(C(C)C)N(C)C(=O)C)C)C)CC(C)C)C)C(C)C)C)CC(C)C |

Synonyms |

griselimycin |

Origin of Product |

United States |

Foundational & Exploratory

Griselimycin Production by Streptomyces: A Technical Guide for Researchers

Abstract

Griselimycins, a class of cyclic depsipeptides, have garnered renewed interest as potent antituberculosis agents. Produced by select species of the genus Streptomyces, these natural products exhibit a unique mechanism of action, targeting the sliding clamp (DnaN) of bacterial DNA polymerase. This technical guide provides an in-depth overview of the griselimycin-producing organism, Streptomyces, its biosynthetic pathway, and detailed experimental protocols for cultivation, extraction, purification, and biological evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound and its derivatives.

Introduction to this compound and the Producing Organism

Griselimycins are potent antibacterial compounds, particularly effective against Mycobacterium tuberculosis, including multidrug-resistant strains[1][2]. These cyclic depsidecapeptides were first discovered in the 1960s, but their development was initially hampered by poor pharmacokinetic properties[3][4]. Recent advancements in synthetic chemistry have led to the creation of analogs, such as cyclohexylthis compound, with improved bioavailability and efficacy in animal models of tuberculosis[1][4][5][6].

The primary producers of griselimycins are bacteria of the genus Streptomyces, a group of Gram-positive, filamentous soil bacteria renowned for their prolific production of a wide array of secondary metabolites, including a majority of clinically useful antibiotics[7][8]. Specific strains identified as this compound producers include Streptomyces caelicus and Streptomyces griseus[1][5][9]. The strain Streptomyces DSM 40835 is a notable producer of this compound and its methylated analog, methylthis compound[3].

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a nonribosomal peptide synthetase (NRPS) gene cluster[3]. A key feature of griselimycins is the presence of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro), which plays a crucial role in the molecule's metabolic stability[3]. The biosynthetic pathway for 4-MePro involves a sub-operon within the this compound gene cluster. The process begins with the hydroxylation of L-leucine by the enzyme GriE, followed by oxidation to an aldehyde by GriF, and subsequent ring closure and reduction to form 4-MePro[3][10].

dot

Biosynthesis of this compound, highlighting the formation of 4-MePro.

Mechanism of Action and Resistance

Griselimycins exert their bactericidal activity by inhibiting DNA replication[1][5]. The molecular target is the β-subunit of DNA polymerase, also known as the sliding clamp or DnaN[1][5]. By binding to DnaN, griselimycins prevent its interaction with the replicative DNA polymerase, thereby halting DNA synthesis[1][5]. This mechanism is distinct from many other antibiotics, making this compound a promising candidate for treating infections caused by resistant pathogens.

Resistance to griselimycins in mycobacteria can arise through the amplification of the dnaN gene, leading to overexpression of the target protein[1][5]. However, this resistance is often associated with a fitness cost and is reversible[1][5]. The producing organism, Streptomyces caelicus, protects itself through a self-resistance mechanism involving an additional analog of the sliding clamp that has a significantly lower affinity for this compound[1][5].

dot

References

- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. A Microtitre Plate Dilution Method for Minimum Killing Concentration Is Developed to Evaluate Metabolites-Enabled Killing of Bacteria by β-lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

Griselimycin and its Analogs: A Technical Guide to Structure, Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griselimycin, a cyclic depsipeptide antibiotic, has re-emerged as a promising candidate in the fight against tuberculosis, including multidrug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the DNA polymerase III sliding clamp (DnaN), sets it apart from many existing antitubercular agents. This technical guide provides an in-depth overview of the chemical structure of this compound and its analogs, a compilation of their biological activities, and detailed experimental protocols for their synthesis and evaluation. The structure-activity relationship (SAR) is explored, with a focus on modifications that enhance metabolic stability and antimicrobial potency. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antibiotics based on the this compound scaffold.

Core Structure of this compound

This compound is a cyclic decapeptide with a depsipeptide bond. Its structure is characterized by a macrocycle and a side chain. Key structural features include several non-proteinogenic amino acids, such as N-methylated amino acids and 4-methylproline. The core structure of this compound is presented below.

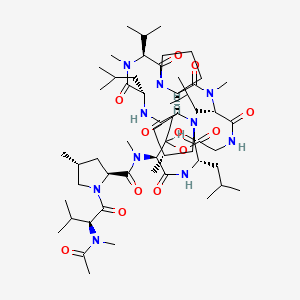

Chemical Structure of this compound

Caption: The chemical structure of the natural product this compound.

This compound Analogs and Structure-Activity Relationship (SAR)

The development of this compound analogs has primarily focused on improving its pharmacokinetic properties, particularly its metabolic stability, while maintaining or enhancing its potent anti-mycobacterial activity. A key breakthrough in this area was the identification of the proline residue at position 8 (Pro8) as a site of metabolic instability.

Modification at the Pro8 Position

Research has shown that substitutions at the Pro8 position can significantly increase the metabolic stability of this compound. One of the most successful modifications has been the introduction of a cyclohexyl group, resulting in cyclohexyl-griselimycin (CGM). This modification enhances the compound's resistance to degradation by human liver microsomes.

Other Analogs

Other analogs of this compound that have been synthesized and evaluated include methyl-griselimycin and mycoplanecins. Mycoplanecins are structurally related natural products that also target DnaN and exhibit potent activity against M. tuberculosis.

Quantitative Data: Biological Activity of this compound and Analogs

The antimicrobial activity of this compound and its analogs is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains, with a primary focus on Mycobacterium tuberculosis. The following table summarizes the reported MIC values for key this compound analogs.

| Compound | Target Organism | MIC (µM) | MIC (µg/mL) | Reference |

| This compound | M. tuberculosis H37Rv | - | 2.0 | [1] |

| Methyl-griselimycin | M. tuberculosis H37Rv | - | 1.0 | [2] |

| Cyclohexyl-griselimycin (CGM) | M. tuberculosis H37Rv | 0.05 | 0.06 | [3] |

| Cyclohexyl-griselimycin (CGM) | M. abscessus ATCC 19977 | 0.5 | - | [4] |

| Mycoplanecin E | M. tuberculosis H37Rv | - | 0.083 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the assessment of their biological activity.

General Protocol for the Synthesis of this compound Analogs

The total synthesis of this compound and its analogs is a complex, multi-step process that is typically carried out using solid-phase peptide synthesis (SPPS) followed by macrocyclization in solution.

A representative, generalized synthetic scheme is as follows:

-

Solid-Phase Peptide Synthesis (SPPS): The linear peptide backbone is assembled on a solid support (e.g., 2-chlorotrityl chloride resin). Standard Fmoc-based chemistry is employed for the sequential coupling of the protected amino acid building blocks.

-

Cleavage from Resin: Once the linear peptide is assembled, it is cleaved from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Macrocyclization: The linear peptide is then cyclized in solution to form the characteristic macrocycle of this compound. This is typically achieved by forming an ester bond between the C-terminal carboxylic acid and the hydroxyl group of a threonine residue.

-

Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. The assay relies on the reduction of the blue Alamar Blue (resazurin) reagent to a pink product (resorufin) by metabolically active cells.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Mycobacterium tuberculosis H37Rv culture

-

Test compounds (this compound and its analogs)

-

Alamar Blue reagent

-

Tween 80

Procedure:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are serially diluted in 7H9 broth in the 96-well plates. A drug-free control well is also included.

-

Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

-

Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.

-

Reading of Results: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[4]

Protocol for DnaN Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for studying the binding kinetics of molecules in real-time. This protocol describes a general method for assessing the binding of this compound and its analogs to the DnaN sliding clamp.[6]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified DnaN protein

-

This compound and its analogs

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization of DnaN: The DnaN protein is immobilized on the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A series of concentrations of the this compound analog are injected over the sensor surface. The binding of the analog to the immobilized DnaN is monitored in real-time by measuring the change in the SPR signal.

-

Data Analysis: The binding data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Inhibition of DNA Replication

This compound exerts its antibacterial effect by binding to the β-clamp (DnaN) of the DNA polymerase III holoenzyme. This binding event prevents the interaction of DnaN with the α-subunit (DnaE) of the polymerase, thereby inhibiting DNA replication and leading to bacterial cell death.

Caption: this compound inhibits DNA replication by binding to the DnaN sliding clamp.

Experimental Workflow for this compound Analog Evaluation

The development and evaluation of new this compound analogs typically follow a structured workflow, from chemical synthesis to biological characterization.

Caption: A typical workflow for the development and evaluation of this compound analogs.

Conclusion

This compound and its analogs represent a promising class of antibiotics with a novel mechanism of action against Mycobacterium tuberculosis. The ability to overcome metabolic instability through synthetic modifications, such as the introduction of a cyclohexyl group at the Pro8 position, has revitalized interest in this natural product. The detailed protocols and compiled data in this guide are intended to facilitate further research and development of this compound-based therapeutics to address the urgent global health threat of tuberculosis.

References

- 1. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Griselimycin's Mechanism of Action Against Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action, resistance, and therapeutic potential of griselimycin and its derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Core Mechanism of Action: Inhibition of DNA Replication

Griselimycins are cyclic peptide antibiotics that exhibit potent, bactericidal activity against Mycobacterium tuberculosis.[1][2][3] Their primary mechanism of action is the disruption of DNA replication by targeting the DNA polymerase sliding clamp, DnaN.[4][5][6]

The Molecular Target: DnaN, the Sliding Clamp

DnaN is a critical component of the bacterial DNA replication machinery, also known as the β-clamp. It is a ring-shaped protein that encircles the DNA strand. Its primary function is to act as a mobile scaffold, tethering the replicative DNA polymerase (Pol III) to the DNA template. This dramatically increases the processivity of the polymerase, allowing for the rapid and efficient replication of the bacterial chromosome. DnaN also serves as a hub for protein-protein interactions, recruiting various other proteins involved in DNA replication, repair, and metabolism to the site of action.[7][8]

Inhibition of Protein-Protein Interaction

This compound acts as a protein-protein interaction inhibitor.[6][8] X-ray crystallography studies have revealed that it binds with high affinity and selectivity to a conserved hydrophobic pocket on the surface of the mycobacterial DnaN protein.[6][9] This binding site is the same one used by the DNA polymerase and other partner proteins to interact with the clamp.[7][8]

By occupying this critical interface, this compound physically prevents the recruitment of the replicative DNA polymerase to the clamp. This effectively uncouples the polymerase from the DNA, leading to a halt in DNA synthesis and subsequent bacterial cell death.[1][3] This targeted disruption of a fundamental cellular process validates DnaN as a promising antimicrobial target.[4][5]

Quantitative Data: Potency and Efficacy

The natural product this compound (GM) was re-investigated and optimized, leading to the creation of synthetic analogs with superior properties. Cyclohexylthis compound (CGM) emerged as a lead candidate with improved metabolic stability, lipophilicity, and significantly enhanced antimycobacterial potency.[6][10]

Table 1: In Vitro Activity of this compound Derivatives against M. tuberculosis

| Compound | Target Organism/System | Potency Metric | Value | Reference(s) |

| This compound (GM) | M. tuberculosis (in vitro) | MIC | 1.0 µg/mL | [6] |

| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv (in vitro) | MIC | 0.06 µg/mL | [6] |

| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv (in vitro) | MIC | 0.05 µM | [10] |

| Cyclohexylthis compound (CGM) | Intracellular Mtb (RAW264.7 cells) | MIC | 0.17 µM | [10] |

| Cyclohexylthis compound (CGM) | Mtb DnaN protein | Dissociation Constant (Kd) | Nanomolar range | [9] |

MIC: Minimum Inhibitory Concentration

Table 2: In Vivo Efficacy of Cyclohexylthis compound (CGM) in Mouse Models

| Mouse Model | Treatment Details | Outcome | Reference(s) |

| Acute TB Infection | Dose-ranging study (4 weeks) | Dose-dependent reduction in lung CFU | [11] |

| Acute TB Infection | 25 mg/kg daily dose | Prevention of mortality | [12] |

| Chronic TB Infection | Dose-ranging study (4 weeks) | Significant reduction in lung CFU | [11] |

| Combination Therapy | CGM with Rifampicin (RIF) & Pyrazinamide (PZA) | Synergistic/additive bactericidal activity | [6][10] |

CFU: Colony-Forming Units

Mechanism of Resistance

Resistance to this compound is uncommon and comes at a significant biological cost to the bacterium.

-

Low Frequency: The frequency of spontaneous resistance is exceptionally low, estimated at approximately 5 x 10-10.[6]

-

Genetic Basis: Resistance is not mediated by mutations in the dnaN target gene. Instead, it arises from the amplification of a large chromosomal segment that includes the dnaN gene and the origin of replication, oriC.[4][5][12] This leads to the overexpression of the DnaN protein, effectively titrating the drug.

-

Fitness Cost: this compound-resistant mutants exhibit a considerable fitness loss, and the resistance has been shown to be reversible.[1][2][4] This suggests that in the absence of the drug, susceptible strains would quickly outcompete resistant ones.

Experimental Protocols

The following sections outline the general methodologies used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro potency of griselimycins is determined using a standard broth microdilution assay.

-

Preparation: A two-fold serial dilution of the test compound (e.g., CGM) is prepared in a 96-well microtiter plate using a suitable mycobacterial growth medium, such as Middlebrook 7H9 broth supplemented with OADC.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv) to a final concentration of ~5 x 105 CFU/mL.

-

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

-

Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Chronic Infection Mouse Model

This protocol assesses the bactericidal activity of a compound in an established Mtb infection.

-

Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol route with M. tuberculosis H37Rv.

-

Establishment of Chronic Infection: The infection is allowed to progress for a period of 4-6 weeks to establish a chronic, stable bacterial load in the lungs.

-

Treatment: Mice are randomized into groups and treated daily via oral gavage with the vehicle control, a standard-of-care drug (e.g., isoniazid), or the test compound (e.g., CGM) at various doses. Treatment typically lasts for 4-8 weeks.

-

Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

-

Analysis: After 3-4 weeks of incubation, colony-forming units (CFU) are counted. Efficacy is determined by the log10 reduction in CFU in treated groups compared to the vehicle control group.

Conclusion

This compound and its optimized analog, cyclohexylthis compound, represent a promising new class of anti-tuberculosis agents. They possess a distinct mechanism of action, targeting the DNA polymerase sliding clamp DnaN to inhibit DNA replication. This mechanism is different from all currently used TB drugs, suggesting a lack of cross-resistance.[4] The potent bactericidal activity, efficacy in animal models, and the low frequency of resistance coupled with a high fitness cost make this compound class a strong candidate for further preclinical and clinical development in the fight against both drug-susceptible and drug-resistant tuberculosis.[4][13]

References

- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 2. researchgate.net [researchgate.net]

- 3. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]

- 13. New Griselimycins for Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Griselimycin in Streptomyces: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of griselimycin, a potent anti-tuberculosis agent produced by Streptomyces species, primarily Streptomyces muensis (formerly classified as Streptomyces caelicus or Streptomyces griseus) strain DSM 40835. Griselimycins are cyclic nonribosomal peptides whose efficacy is significantly influenced by the incorporation of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline (4-MePro). This document details the enzymatic steps, genetic underpinnings, and experimental methodologies crucial for understanding and manipulating this compound production.

Core Biosynthetic Pathway of this compound

Griselimycins are assembled by a nonribosomal peptide synthetase (NRPS) machinery. A key determinant of their bioactivity and metabolic stability is the presence of 4-MePro residues. The biosynthesis of this unusual amino acid is a critical aspect of the overall pathway.

The this compound biosynthetic gene cluster contains a dedicated sub-operon (griE-H) responsible for the synthesis of (2S,4R)-4-methyl-proline from the primary metabolite L-leucine. The proposed enzymatic cascade is as follows:

-

Hydroxylation: The Fe(II)/α-ketoglutarate-dependent dioxygenase, GriE , initiates the pathway by hydroxylating L-leucine at the C5 position to form (2S,4R)-5-hydroxyleucine.[1][2]

-

Oxidation: The zinc-dependent dehydrogenase, GriF , then oxidizes the 5-hydroxyleucine intermediate to (2S,4R)-4-methylglutamate-5-semialdehyde.[1][2]

-

Cyclization and Reduction: This semialdehyde intermediate undergoes spontaneous cyclization to form 3-methyl-Δ¹-pyrroline-5-carboxylic acid. The final step is the reduction of this cyclic imine to (2S,4R)-4-methyl-proline by the F420-dependent oxidoreductase, GriH . It has been suggested that the endogenous proline biosynthesis enzyme, ProC, may also catalyze this final reduction step.[1]

The resulting 4-MePro is then incorporated into the this compound scaffold by the NRPS assembly line.

Quantitative Data on this compound Production

The production of specific this compound congeners can be influenced by the availability of precursors. Feeding experiments have demonstrated that supplementing the culture medium with (2S,4R)-4-methyl-proline can significantly enhance the yield of methyl-griselimycin.

| (2S,4R)-4-MePro Supplementation (µg/mL) | Incubation Time (days) | This compound Content (relative units) | Methyl-griselimycin Content (relative units) |

| 0 | 1 | ~1.0 | ~0.1 |

| 0 | 2 | ~2.5 | ~0.2 |

| 0 | 3 | ~3.0 | ~0.3 |

| 0 | 4 | ~2.8 | ~0.3 |

| 20 | 1 | ~1.0 | ~0.5 |

| 20 | 2 | ~2.5 | ~1.5 |

| 20 | 3 | ~3.0 | ~2.0 |

| 20 | 4 | ~2.8 | ~2.2 |

| 200 | 1 | ~1.0 | ~1.0 |

| 200 | 2 | ~2.5 | ~2.5 |

| 200 | 3 | ~3.0 | ~3.5 |

| 200 | 4 | ~2.8 | ~4.0 |

| Data adapted from feeding experiments with Streptomyces DSM 40835. The content was determined by UHPLC and is presented in relative units for comparison.[1] |

While specific enzyme kinetic parameters (Km, kcat) for GriE, GriF, and GriH have not been extensively reported in the literature, data from homologous enzymes can provide valuable insights.

| Enzyme Family | Homologous Enzyme | Substrate | Km | kcat | Reference |

| Fe(II)/αKG Dioxygenase | L-leucine 5-hydroxylase (NpLDO) | L-leucine | 0.45 ± 0.03 mM | 0.18 ± 0.01 s⁻¹ | [3] |

| Zinc-dependent Dehydrogenase | Cinnamyl Alcohol Dehydrogenase | Cinnamyl aldehyde | - | - | [4] |

| Pyrroline-5-carboxylate Reductase | Human PYCR2 | L-T4C | 15.7 mM (Kic,app) | - |

Experimental Protocols

Gene Inactivation via PCR-Targeted Replacement

This protocol describes the generation of a griE-H knockout mutant in Streptomyces DSM 40835 using a PCR-targeted gene replacement method. This technique relies on homologous recombination to replace the target gene with an antibiotic resistance cassette.

Materials:

-

Streptomyces DSM 40835

-

Cosmid library of S. DSM 40835

-

E. coli BW25113/pIJ790

-

pIJ773 plasmid (template for apramycin resistance cassette)

-

Forward and reverse primers with 39 nt homology extensions to the regions flanking the griE-H operon

-

General molecular biology reagents and equipment for PCR, cloning, and bacterial transformation.

Procedure:

-

Primer Design: Design forward and reverse primers of approximately 59 nucleotides. The 3' end (20 nt) should anneal to the template plasmid (pIJ773) flanking the apramycin resistance cassette, while the 5' end (39 nt) should be homologous to the regions immediately upstream and downstream of the griE-H operon in the Streptomyces chromosome.

-

PCR Amplification of Resistance Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette with the flanking homology arms.

-

Electroporation and Recombination in E. coli:

-

Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the cosmid containing the griE-H gene cluster.

-

Electroporate the purified PCR product into the competent cells.

-

Select for apramycin-resistant colonies. In these colonies, the λ-Red recombination system from pIJ790 will have mediated the replacement of the griE-H genes on the cosmid with the apramycin resistance cassette.

-

-

Conjugation into Streptomyces:

-

Isolate the recombinant cosmid from the selected E. coli colonies.

-

Transform the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Conjugate the recombinant cosmid from E. coli into Streptomyces DSM 40835.

-

-

Selection of Double Crossover Mutants:

-

Select for exconjugants that are apramycin-resistant and have lost the vector marker (e.g., kanamycin resistance for Supercos-1). This selects for strains where a double crossover event has occurred, replacing the native griE-H operon with the resistance cassette.

-

-

Verification: Confirm the gene replacement by PCR analysis and Southern blotting of the genomic DNA from the putative mutants.[5][6]

In Vitro Enzyme Assays for 4-MePro Biosynthesis

The following are generalized protocols for the in vitro characterization of the Gri enzymes. Optimal conditions may require further optimization.

a) GriE (Leucine Hydroxylase) Activity Assay

Principle: The activity of GriE is determined by monitoring the formation of 5-hydroxyleucine from L-leucine in the presence of co-factors.

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

1 mM L-leucine

-

2 mM α-ketoglutarate

-

2 mM Ascorbate

-

0.1 mM FeSO₄

-

Purified recombinant GriE enzyme

Procedure:

-

Combine all reaction components except the enzyme in a microcentrifuge tube.

-

Initiate the reaction by adding the purified GriE enzyme.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding an equal volume of methanol or by heat inactivation.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 5-hydroxyleucine using LC-MS.[1]

b) GriF (Dehydrogenase) Coupled Assay with GriH (Reductase)

Principle: The combined activity of GriF and GriH is measured by the conversion of 5-hydroxyleucine to 4-MePro.

Reaction Mixture:

-

50 mM Tris-HCl, pH 7.5

-

1 mM 5-hydroxyleucine

-

1 mM NAD⁺

-

1 mM NADH

-

0.1 mM ZnSO₄

-

Purified recombinant GriF and GriH enzymes

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Initiate the reaction by adding the enzymes.

-

Incubate at 30°C for a specified time (e.g., 2 hours).

-

Stop the reaction with methanol or heat.

-

Centrifuge and analyze the supernatant for the formation of 4-MePro by LC-MS. The stereochemistry can be confirmed using Marfey's method.[1]

Fermentation and Extraction of this compound

Cultivation of Streptomyces DSM 40835:

-

Medium: While the exact production medium composition can be proprietary, a typical fermentation medium for Streptomyces includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. For Streptomyces muensis DSM 40835, DSMZ recommends Medium 65 (GYM Streptomyces Medium) or Medium 84 (Rolled Oats Mineral Medium).[7]

-

Conditions: Cultivate the strain in liquid medium at 28-30°C with shaking (e.g., 200-250 rpm) for 4-7 days.

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.

-

The crude extract can be further purified by chromatographic techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

Conclusion

The biosynthesis of this compound in Streptomyces is a complex process involving both a specialized pathway for the synthesis of the non-proteinogenic amino acid (2S,4R)-4-methyl-proline and a large nonribosomal peptide synthetase. Understanding the enzymes and genetic regulation of this pathway is crucial for the targeted improvement of this compound production and the generation of novel analogs with enhanced therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and engineer the biosynthesis of this important antitubercular agent.

References

- 1. Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidation of l-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and characterization of a zinc-dependent cinnamyl alcohol dehydrogenase from Leucaena leucocephala, a tree legume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PCR-targeted Streptomyces gene replacement identifies a protein domain needed for biosynthesis of the sesquiterpene soil odor geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leibniz Institute DSMZ: Details [dsmz.de]

The Antibacterial Spectrum of Natural Griselimycin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griselimycins are a class of cyclic depsipeptide antibiotics originally isolated from Streptomyces species.[1] With the rise of multidrug-resistant pathogens, there has been a renewed interest in this class of natural products, particularly for their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3] This technical guide provides an in-depth overview of the antibacterial spectrum of natural griselimycin compounds and their derivatives, detailed experimental protocols for their evaluation, and a summary of their mechanism of action.

Data Presentation: Antibacterial Spectrum of Griselimycins

The antibacterial activity of natural griselimycins, including this compound (GM) and Methylthis compound (MGM), along with the synthetic analog Cyclohexylthis compound (CGM), has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these compounds.

| Classification | Organism | MIC (µg/mL) | ||

| GM | MGM | CGM | ||

| Gram-positive | Bacillus subtilis | 1 | 1 | 0.5 |

| Staphylococcus aureus | >128 | >128 | >128 | |

| Streptococcus pneumoniae | >128 | >128 | >128 | |

| Gram-negative | Escherichia coli | >128 | >128 | >128 |

| Pseudomonas aeruginosa | >128 | >128 | >128 | |

| Mycobacteria | Mycobacterium tuberculosis H37Rv | 1 | 0.5 | 0.06 |

| Mycobacterium smegmatis | 2 | 1 | 0.25 | |

| Mycobacterium avium | 64 | 32 | 8 | |

| Mycobacterium abscessus | - | - | 0.2-0.8 | |

| Fungi | Candida albicans | >128 | >128 | >128 |

| Aspergillus fumigatus | >128 | >128 | >128 |

Data sourced from a doctoral thesis, Kling, A. (2015). Mode of Action and Resistance Mechanism of this compound.

Mechanism of Action

Griselimycins exert their bactericidal activity by targeting the DNA replication machinery of bacteria.[4] Specifically, they inhibit the function of the DNA polymerase sliding clamp, DnaN.[1][5] This protein forms a ring-like structure that encircles the DNA and tethers the DNA polymerase to the template strand, ensuring processive DNA synthesis. Griselimycins bind to a hydrophobic pocket on DnaN, preventing its interaction with the DNA polymerase and thereby halting DNA replication.[1][5] This mechanism is distinct from many other classes of antibiotics, making griselimycins a promising candidate for overcoming existing drug resistance.[6]

Figure 1: this compound inhibits DNA replication by binding to the DnaN sliding clamp.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound compounds against Mycobacterium tuberculosis and other mycobacteria is crucial for assessing their potency. The following protocol is based on the standardized broth microdilution method recommended by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the World Health Organization (WHO) for mycobacteria.[7][8]

Protocol: Broth Microdilution MIC Assay for Griselimycins against Mycobacterium tuberculosis

1. Media and Reagent Preparation:

-

Culture Medium: Use Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

This compound Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

-

Diluent: Use the supplemented Middlebrook 7H9 broth for all dilutions.

2. Inoculum Preparation:

-

Culture M. tuberculosis H37Rv (ATCC 27294) on a suitable solid medium.

-

Prepare a bacterial suspension in sterile water with glass beads and vortex to homogenize.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[8]

3. Microdilution Plate Setup:

-

Use sterile 96-well U-bottom microtiter plates.

-

Perform two-fold serial dilutions of the this compound stock solution in the microtiter plate using the supplemented Middlebrook 7H9 broth to achieve the desired concentration range.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[9]

4. Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial suspension.

-

Seal the plate in a gas-permeable bag and incubate at 37°C.

5. Reading and Interpretation:

-

Incubate the plates until visible growth is observed in the growth control well (typically 7-14 days for M. tuberculosis).

-

The MIC is defined as the lowest concentration of the this compound compound that completely inhibits visible growth of the bacteria.[9] Results can be read visually using an inverted mirror.[8]

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of griselimycins.

Conclusion

Natural this compound compounds and their synthetic derivatives demonstrate potent and selective antibacterial activity, particularly against Mycobacterium tuberculosis. Their unique mechanism of action, targeting the DnaN sliding clamp, makes them a valuable class of antibiotics for further investigation and development in the fight against tuberculosis and other bacterial infections. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these promising compounds.

References

- 1. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 2. elsevier.es [elsevier.es]

- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

Griselimycin's Molecular Conquest: A Technical Guide to the Inhibition of Bacterial DNA Replication

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis (Mtb), necessitates the discovery and development of novel antibiotics with new mechanisms of action. Griselimycin, a cyclic depsipeptide natural product, has emerged as a potent and promising anti-tubercular agent. This technical document provides an in-depth analysis of the molecular target of this compound within the bacterial DNA replication machinery. We detail its mechanism of action as a protein-protein interaction inhibitor, present key quantitative data on its efficacy and binding affinities, and provide comprehensive methodologies for the pivotal experiments that elucidated its function. This guide serves as a resource for researchers engaged in antibiotic discovery and the development of novel therapeutics targeting bacterial DNA replication.

Introduction: The Target - DnaN, the Sliding Clamp

Bacterial DNA replication is a highly coordinated process orchestrated by a multi-protein complex called the replisome.[1] Central to the replisome's function is the DNA polymerase III β-subunit , also known as the sliding clamp or DnaN .[2][3] This ring-shaped homodimeric protein encircles the DNA template, acting as a mobile platform that tethers the catalytic α-subunit of DNA polymerase III to the DNA.[4][5] This tethering function is critical for the high processivity required to replicate the entire bacterial chromosome. DnaN also serves as a central hub for numerous other proteins involved in DNA replication, repair, and cell cycle control.[2][3] Its essentiality and conserved nature across bacterial species, coupled with low sequence similarity to the human analog (PCNA), make DnaN an attractive target for novel antibiotics.[6][7]

This compound and its optimized synthetic derivatives, such as cyclohexylthis compound (CGM), have been identified as potent inhibitors of bacterial growth, particularly against Mtb, by directly targeting DnaN.[8][9][10]

Mechanism of Action: A Protein-Protein Interaction Inhibitor

This compound exerts its bactericidal effect by inhibiting DNA replication.[6][11][12] Its mechanism is not one of direct enzymatic inhibition but rather the disruption of a critical protein-protein interaction (PPI).[2][3]

X-ray crystallography and biochemical assays have revealed that this compound binds to a conserved hydrophobic pocket on the DnaN clamp.[7][10] This specific pocket is the very site that recruits the DNA polymerase III α-subunit (DnaE1) and other DNA processing enzymes.[2][10] By occupying this crucial interface, this compound physically prevents the association of the replicative polymerase with the sliding clamp.[4] This action effectively stalls the replication fork, leading to the cessation of DNA synthesis and ultimately, bacterial cell death.[8][10]

Quantitative Data Summary

The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies. The data highlights its potent activity against mycobacteria and its high affinity for the DnaN target.

Table 1: In Vitro Activity of this compound Analogs

| Compound | Organism | MIC (μg/mL) | MIC (μM) | Reference |

| This compound (GM) | M. tuberculosis H37Rv | ~2.0 | ~1.7 | [13] |

| Cyclohexylthis compound (CGM) | M. tuberculosis H37Rv | - | 0.04 - 0.11 | [14][15] |

| Cyclohexylthis compound (CGM) | M. abscessus ATCC 19977 | - | 0.5 | [3] |

| Mycoplanecin A | M. tuberculosis H37Rv | 0.102 | - | [13] |

| Mycoplanecin E | M. tuberculosis H37Rv | 0.083 | - | [13] |

Table 2: Binding Affinities to DnaN

| Ligand | DnaN Source | Method | Dissociation Constant (KD) | Reference |

| This compound (GM) | M. smegmatis | MST | 6.5 ± 5.9 nM | [13] |

| Mycoplanecin A | M. smegmatis | MST | 95.4 ± 58.0 nM | [13] |

| Mycoplanecin B | M. smegmatis | MST | 24.4 ± 11.9 nM | [13] |

| This compound (GM) | Gram-negative orthologs | - | 7 to 496 nM | [16] |

Table 3: Resistance and In Vivo Efficacy

| Parameter | Observation | Organism | Reference |

| Frequency of Resistance | ~5 × 10-10 (Very low) | M. smegmatis | [7] |

| In Vivo Efficacy (CGM) | Dose-dependent reduction in lung CFU counts | M. tuberculosis (mouse model) | [8] |

Experimental Protocols and Target Validation

The identification of DnaN as the molecular target of this compound was a multi-faceted process involving genetic, biochemical, and structural biology approaches.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Publikationen der UdS: Mode of action and resistance mechanism of this compound [publikationen.sulb.uni-saarland.de]

- 13. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]

- 16. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Sliding Clamp DnaN in Griselimycin's Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Griselimycin (GM) and its derivatives are potent antitubercular agents that exhibit a novel mechanism of action by targeting the DNA polymerase sliding clamp, DnaN. This protein is essential for DNA replication and repair, acting as a mobile scaffold for various proteins involved in these processes. Griselimycins function as protein-protein interaction inhibitors, binding with high affinity to a hydrophobic pocket on DnaN, thereby disrupting its crucial interactions with other components of the DNA replication machinery, such as the DNA polymerase III α subunit (DnaE1). This inhibition of DNA replication leads to bactericidal activity against Mycobacterium tuberculosis and other mycobacteria. Resistance to griselimycins is rare and is primarily associated with the amplification of the dnaN gene, which incurs a significant fitness cost to the bacteria. The high selectivity of griselimycins for bacterial DnaN over the human equivalent, Proliferating Cell Nuclear Antigen (PCNA), underscores their potential as safe and effective therapeutic agents. This guide provides an in-depth analysis of the molecular interactions, quantitative data, and experimental methodologies that elucidate the critical role of DnaN in the antimicrobial activity of griselimycins.

Mechanism of Action: this compound as a DnaN-Directed Protein-Protein Interaction Inhibitor

Griselimycins exert their bactericidal effect by directly binding to the β-clamp protein DnaN, a crucial component of the DNA replication machinery in bacteria.[1][2] DnaN forms a ring-shaped dimer that encircles the DNA, acting as a sliding platform that tethers the DNA polymerase and other DNA-modifying enzymes to the template strand, thereby ensuring processive DNA synthesis.[3][4]

The primary mode of action of this compound is the inhibition of essential protein-protein interactions mediated by DnaN.[1][5] X-ray crystallography studies have revealed that this compound binds to a conserved hydrophobic pocket on the DnaN surface, the same site utilized by many of DnaN's natural protein partners, including the α subunit of DNA polymerase III (Pol IIIα).[1] By occupying this critical interface, this compound effectively prevents the recruitment of Pol IIIα and other DNA replication and repair proteins to the replication fork, leading to a stall in DNA synthesis and ultimately, cell death.[1][6] This mechanism has been further corroborated by fluorescence microscopy, which shows that griselimycins induce replisome instability and alter the nucleoid structure in vivo.[5][7]

Signaling Pathway of this compound's Action

Caption: this compound binds to DnaN, blocking DNA Polymerase III recruitment and halting DNA replication.

Quantitative Analysis of this compound-DnaN Interaction

The interaction between griselimycins and DnaN has been quantified through various biophysical and microbiological assays, highlighting the high affinity and specificity of this interaction.

Table 1: Binding Affinities of Griselimycins to DnaN

| Compound | Target Organism | DnaN Ortholog | Binding Affinity (KD) | Experimental Method |

| This compound (GM) | M. tuberculosis | Mtb DnaN | 1.0 x 10-10 M[1] | Surface Plasmon Resonance (SPR) |

| Cyclohexylthis compound (CGM) | M. tuberculosis | Mtb DnaN | 2.0 x 10-10 M[1] | Surface Plasmon Resonance (SPR) |

| This compound (GM) | M. smegmatis | Ms DnaN | 8.3 x 10-11 M | Surface Plasmon Resonance (SPR) |

| This compound (GM) | M. smegmatis | msDnaN | 6.5 ± 5.9 nM[8] | Microscale Thermophoresis (MST) |

| Mycoplanecin A | M. smegmatis | msDnaN | 95.4 ± 58.0 nM[8] | Microscale Thermophoresis (MST) |

| Mycoplanecin B | M. smegmatis | msDnaN | 24.4 ± 11.9 nM[8] | Microscale Thermophoresis (MST) |

| This compound (GM) | Gram-negative bacteria | Various | 7 to 496 nM[9][10] | Not Specified |

Table 2: Antimicrobial Activity of Griselimycins

| Compound | Target Organism | MIC (Minimum Inhibitory Concentration) |

| Griselimycins | Mycobacteria | ≤1.0 µg/mL[11] |

| Mycoplanecin E | M. tuberculosis | 83 ng/mL[8] |

Resistance to Griselimycins: A Fitness-Costly Mechanism

Resistance to griselimycins is infrequent, with resistant mutants of M. smegmatis arising at a very low frequency of approximately 5 x 10-10.[1] The primary mechanism of resistance does not involve mutations in the dnaN gene itself, but rather a gene amplification event.[5][12] Stepwise exposure of mycobacteria to increasing concentrations of this compound leads to the amplification of a chromosomal segment that includes the dnaN gene and the origin of replication, oriC.[1][12] This amplification results in the overexpression of DnaN, effectively titrating the drug away from its inhibitory action.[5][7]

This resistance mechanism, however, comes at a significant biological cost, leading to a severe growth defect in the resistant strains.[1] Importantly, these resistant mutants do not exhibit cross-resistance to other classes of antibiotics.[1]

Logical Flow of this compound Resistance Development

Caption: this compound exposure leads to gene amplification, DnaN overexpression, and subsequent resistance with a fitness cost.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of genetic, biochemical, and structural biology techniques.

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the binding affinity and kinetics of this compound and its derivatives to DnaN.

-

Methodology:

-

Immobilize purified DnaN protein from M. tuberculosis or M. smegmatis on a sensor chip.

-

Prepare a series of concentrations of the this compound compound (analyte) in a suitable buffer.

-

Flow the analyte solutions over the sensor chip surface.

-

Measure the change in the refractive index at the surface as the analyte binds to the immobilized DnaN, which is proportional to the amount of bound analyte.

-

Determine the association (ka) and dissociation (kd) rate constants from the sensorgrams.

-

Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.[12]

-

To demonstrate competitive binding, the experiment can be repeated with a peptide fragment of DnaE1 in the presence and absence of this compound to show displacement.[12]

-

X-ray Crystallography for Structural Analysis

-

Objective: To determine the three-dimensional structure of the DnaN-griselimycin complex to identify the binding site and key molecular interactions.

-

Methodology:

-

Co-crystallize purified DnaN protein with the this compound compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to find those that promote the formation of well-ordered crystals.

-

Expose the resulting crystals to a high-intensity X-ray beam.

-

Collect the diffraction data as the crystal is rotated in the X-ray beam.

-

Process the diffraction data to determine the electron density map of the crystal.

-

Build an atomic model of the DnaN-griselimycin complex into the electron density map and refine the model to best fit the experimental data.[1]

-

Generation and Analysis of this compound-Resistant Mutants

-

Objective: To identify the genetic basis of resistance to this compound.

-

Methodology:

-

Culture a susceptible strain of mycobacteria (e.g., M. smegmatis) in the presence of sub-lethal concentrations of this compound.

-

Perform stepwise selection by gradually increasing the concentration of this compound in the culture medium to isolate resistant mutants.[12]

-

Isolate genomic DNA from both the wild-type and resistant strains.

-

Perform whole-genome sequencing to identify genetic changes in the resistant mutants compared to the wild-type.[12]

-

Analyze the sequencing data to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and copy number variations.

-

Confirm gene amplification events using techniques such as Southern blotting or quantitative PCR (qPCR).[11]

-

Experimental Workflow for Resistance Studies

Caption: Workflow for identifying the genetic basis of this compound resistance in mycobacteria.

Conclusion and Future Directions

The DNA sliding clamp DnaN is unequivocally the molecular target of this compound and its derivatives. The high-affinity and specific binding of these compounds to a crucial protein-protein interaction site on DnaN effectively disrupts DNA replication, leading to potent bactericidal activity. The low frequency of resistance and the associated fitness cost make griselimycins promising candidates for further drug development, particularly for the treatment of tuberculosis. Future research should focus on leveraging the detailed structural and mechanistic understanding of the this compound-DnaN interaction to design novel, even more potent and selective inhibitors with improved pharmacokinetic properties. Furthermore, exploring the potential of DnaN as a target for antimicrobial agents against a broader spectrum of bacterial pathogens is a promising avenue for combating the growing threat of antibiotic resistance.

References

- 1. Frontiers | Targeting DNA Replication and Repair for the Development of Novel Therapeutics against Tuberculosis [frontiersin.org]

- 2. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Sliding Clamps as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 7. journals.asm.org [journals.asm.org]

- 8. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exquisite selectivity of this compound extends to beta subunit of DNA polymerases from Gram-negative bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Preliminary In Vitro Efficacy of Griselimycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of griselimycin and its derivatives, with a primary focus on its activity against Mycobacterium tuberculosis. This document synthesizes available quantitative data, details experimental methodologies for key assays, and presents visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound, a cyclic depsipeptide antibiotic, and its synthetic analog, cyclohexylthis compound (CGM), have demonstrated potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[1] The primary mechanism of action is the inhibition of the DNA polymerase sliding clamp, DnaN, a novel target in anti-tubercular drug development.[1][2] In vitro studies have established its bactericidal nature and have provided initial data on its effective concentrations. While comprehensive data on a wide range of clinical isolates and cytotoxicity profiles are still emerging, the existing preliminary findings position griselimycins as a promising class of compounds for further preclinical and clinical investigation.

Quantitative Data on In Vitro Efficacy

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and its derivatives.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Mycobacterium tuberculosis

| Compound/Analog | M. tuberculosis Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Cyclohexylthis compound (CGM) | H37Rv | 0.04 - 0.11 | Not Specified | [3] |

| Mycoplanecin E | H37Ra | Not Specified | 0.083 | [4] |

Table 2: Time-Kill Kinetics of Cyclohexylthis compound (CGM) against Mycobacterium abscessus

| Time (days) | Fold Reduction in CFU (at MIC) |

| 1 | 10 |

| 3 | >1,000 |

Note: Specific time-kill curve data for this compound or CGM against M. tuberculosis were not found in the reviewed literature. The data for M. abscessus is provided as a relevant indicator of bactericidal activity.[5]

Table 3: In Vitro Cytotoxicity of this compound and Analogs

| Compound/Analog | Cell Line | IC50 (µM) |

| This compound | Not Specified | Data not available |

| Cyclohexylthis compound (CGM) | Not Specified | Data not available |

Note: Specific IC50 values for this compound or its common analogs against mammalian cell lines such as HepG2 or A549 were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This protocol is adapted for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

Sterile 96-well microtiter plates.

-

This compound or its analog, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Mycobacterium tuberculosis culture in early to mid-logarithmic growth phase.

-

Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of M. tuberculosis colonies to a tube containing sterile saline with Tween 80 and glass beads.

-

Vortex vigorously to break up clumps.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution, as well as to a growth control well (containing no drug) and a sterility control well (containing broth only).

-

-

Incubation:

-

Seal the microtiter plates with a breathable membrane or in a way that prevents contamination while allowing for gas exchange.

-

Incubate the plates at 37°C in a humidified incubator for 7 to 14 days.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. Growth is assessed by observing turbidity in the wells. A resazurin-based indicator can also be added to facilitate the reading, where a color change from blue to pink indicates bacterial growth.

-

Time-Kill Assay

This protocol outlines the procedure to assess the bactericidal activity of this compound over time.

Materials:

-

Middlebrook 7H9 broth with supplements.

-

This compound or its analog.

-

Mycobacterium tuberculosis culture in logarithmic growth phase.

-

Sterile culture tubes or flasks.

-

Sterile saline with 0.05% Tween 80.

-

Middlebrook 7H10 or 7H11 agar plates.

-

Incubator at 37°C.

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the density to approximately 1 x 10^6 CFU/mL.

-

-

Experimental Setup:

-

Prepare several tubes or flasks, each containing the bacterial inoculum.

-

Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the respective tubes. Include a growth control tube without any drug.

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.

-

-

Colony Forming Unit (CFU) Counting:

-

Perform serial ten-fold dilutions of each aliquot in sterile saline with Tween 80.

-

Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in triplicate.

-

Incubate the plates at 37°C for 3-4 weeks, or until colonies are clearly visible.

-

Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

-

-

Data Analysis:

-

Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

-

In Vitro Cytotoxicity Assay: MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HepG2, A549, or Vero cells).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sterile 96-well cell culture plates.

-

This compound or its analog.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with medium containing the vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Workflow for MIC determination.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 3. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]

- 4. Elucidation of unusual biosynthesis and DnaN-targeting mode of action of potent anti-tuberculosis antibiotics Mycoplanecins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Findings on Griselimycin Against Drug-Resistant Tuberculosis: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Griselimycin, a cyclic depsipeptide antibiotic originally discovered in the 1960s, and its optimized synthetic derivatives have emerged as a promising new class of anti-TB agents.[1] These compounds exhibit potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains by targeting the DNA polymerase sliding clamp, DnaN, a previously unexploited target in TB therapy.[2][3] Initial findings demonstrate significant in vitro and in vivo efficacy, a low frequency of resistance, and a well-defined mechanism of action, positioning griselimycins as high-potential candidates for future TB drug regimens.[1][2] This document provides a technical overview of the initial research, summarizing key quantitative data, experimental methodologies, and the core biological pathways involved.

Mechanism of Action: Inhibition of the DnaN Sliding Clamp

Griselimycins execute their bactericidal effect by disrupting DNA replication.[4][5] The core target is the DNA polymerase III β subunit, known as the sliding clamp or DnaN.[1][6] This ring-shaped protein is essential for processive DNA synthesis, tethering the catalytic polymerase unit to the DNA template. This compound acts as a protein-protein interaction inhibitor, preventing the replicative DNA polymerase from binding to DnaN.[4][5] This action effectively stalls the replication fork, leading to a cessation of DNA synthesis and subsequent cell death.[5] This mechanism is distinct from all currently approved anti-TB drugs, meaning there is no pre-existing cross-resistance.[1][2]

Caption: Mechanism of this compound action on DNA replication.

Quantitative In Vitro Efficacy

Optimized derivatives of this compound, particularly cyclohexylthis compound (CGM), demonstrate high potency against mycobacteria.[2] The minimum inhibitory concentration (MIC) has been determined against various strains, showcasing its effectiveness.

| Compound | Organism | MIC | Reference |

| Cyclohexylthis compound (CGM) | Mycobacterium tuberculosis | ≤1.0 µg/mL | [2] |

| SATB-082 | Replicating Mtb | 0.04 - 0.11 µM | [1] |

| Cyclohexylthis compound (CGM) | Mycobacterium abscessus ATCC 19977 | 0.5 µM | [6] |

Quantitative In Vivo Efficacy in Murine Models

Preclinical evaluation in mouse models of tuberculosis confirms the potent in vivo activity of this compound derivatives. These studies highlight the compounds' ability to significantly reduce bacterial load in the lungs.

Monotherapy Studies

In an acute TB mouse model, CGM monotherapy demonstrated efficacy comparable to the first-line drug isoniazid (INH) on a molar basis.[2]

| Treatment Group | Dosing | Duration | Mean Lung Log₁₀ CFU Reduction | Reference |

| Cyclohexylthis compound (CGM) | 100 mg/kg/day | 3 months | 3.78 | [2] |

| Isoniazid (INH) | 10 mg/kg/day | 3 months | ~3.78 | [2] |

| SATB-082 | 25 mg/kg | N/A | Prevented Mortality | [1] |

Combination Therapy Studies

CGM has also been evaluated as part of a combination regimen, where it enhances the bactericidal activity of the standard intensive phase treatment.[2]

| Treatment Regimen | Dosing (mg/kg/day) | Duration | Outcome | Reference |

| Standard (RIF+INH+PZA) | 10+10+150 | 8 weeks | Standard bactericidal activity | [2][7] |

| Standard + CGM | 10+10+150 + 100 | 8 weeks | Enhanced bactericidal activity | [2][7] |

RIF: Rifampicin; INH: Isoniazid; PZA: Pyrazinamide

Resistance Profile

A significant advantage of griselimycins is the low frequency at which resistance emerges.[1][2] When resistance does occur, it is not due to target modification but rather to the amplification of a large chromosomal segment that includes the dnaN gene.[2][4][6] This likely results in the overexpression of the DnaN target, effectively titrating the drug. This resistance mechanism is reversible and is associated with a substantial fitness cost to the bacterium, suggesting that resistant strains may be less viable and transmissible.[4][5]

Caption: Resistance via chromosomal amplification of the dnaN target.

Experimental Protocols

The following sections outline the methodologies employed in the initial studies of this compound and its derivatives.

In Vitro Susceptibility Testing

-

Method: Minimum Inhibitory Concentration (MIC) determination.

-

Protocol Outline:

-

Mycobacterium tuberculosis cultures are grown in 7H9 broth.[2]

-

The compound (e.g., CGM) is serially diluted in a 96-well plate format.

-

Bacterial suspension is added to each well.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

Murine Model of Chronic Tuberculosis Infection

-

Model: Mouse model of chronic or acute TB infection.[2]

-

Protocol Outline:

-

Infection: Mice (e.g., BALB/c or similar strains) are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.

-

Treatment Initiation: Treatment begins several weeks post-infection (e.g., 28 days) to allow for the establishment of a chronic infection.[2]

-

Drug Administration: Compounds are administered daily via oral gavage. Doses are specified, for example: INH (10 mg/kg), RIF (10 mg/kg), PZA (150 mg/kg), and CGM (100 mg/kg).[2][7]

-

Efficacy Assessment: At specified time points (e.g., after 4, 8, or 12 weeks), cohorts of mice are euthanized.

-

CFU Enumeration: Lungs and spleens are aseptically harvested, homogenized, and plated on selective agar (e.g., 7H11). The bacterial burden is quantified by counting the colony-forming units (CFU).[2]

-

Caption: Workflow for a murine model of TB efficacy study.

Resistance Mechanism Identification

-

Method: Whole-genome sequencing of resistant mutants.

-

Protocol Outline:

-

Selection of Mutants: Spontaneous this compound-resistant mutants of M. tuberculosis or M. smegmatis are selected by plating a high density of cells on agar containing the drug.

-

Genomic DNA Extraction: DNA is extracted from both the wild-type parent strain and the confirmed resistant mutants.

-

Sequencing: Genomes are sequenced using next-generation technologies (e.g., Illumina).[5]

-

Bioinformatic Analysis: The genomic sequences of the mutant and wild-type strains are compared to identify genetic changes. Alignments are performed using reference genomes (e.g., M. tuberculosis H37Rv) to detect single nucleotide polymorphisms, insertions, deletions, and copy number variations, such as gene amplification.[5]

-

Conclusion

Griselimycins represent a compelling new class of antibiotics for the treatment of drug-resistant tuberculosis. Their novel mechanism of action, potent in vivo bactericidal activity, and the high genetic barrier to resistance are highly desirable characteristics for a new TB drug candidate.[2][5] The synthetic derivative cyclohexylthis compound (CGM) has demonstrated significant promise in preclinical models, both as a monotherapy and in combination with existing drugs.[2] Further development and clinical investigation of this compound class are warranted to determine its ultimate role in future anti-tuberculosis regimens.

References

- 1. SATB-082 | Working Group for New TB Drugs [newtbdrugs.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Antibiotics. Targeting DnaN for tuberculosis therapy using novel griselimycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 6. Cyclohexyl-griselimycin Is Active against Mycobacterium abscessus in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis Protocol for Griselimycin and Its Derivatives: An Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griselimycin, a cyclic depsipeptide natural product, has re-emerged as a promising therapeutic lead against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the DNA polymerase sliding clamp DnaN, offers a novel strategy to combat tuberculosis.[2][3] However, native this compound suffers from poor pharmacokinetic properties, limiting its clinical utility.[2] Total synthesis has been instrumental in overcoming these limitations by enabling the creation of structurally modified derivatives with enhanced metabolic stability and potent in vivo efficacy.[4][5] This application note provides a detailed protocol for the total synthesis of this compound and its derivatives, focusing on the successful synthesis of cyclohexylthis compound (CGM), a lead candidate with significantly improved pharmacological properties.[5] The protocol is based on a convergent strategy involving solid-phase peptide synthesis (SPPS) of the linear precursor followed by a key macrolactonization step.

Introduction